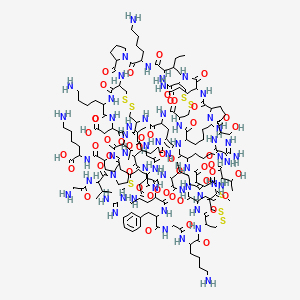
181427-66-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
β-Amyloid (10-35), amide is a peptide composed of 26 amino acids. It is made up of the 10-35 residues of the β-Amyloid peptide . This peptide is the primary component of the amyloid plaques found in Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of β-Amyloid (10-35), amide is represented by the canonical SMILES string: Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-NH2 . Its molecular formula is C133H205N35O36S .Physical And Chemical Properties Analysis
The molecular weight of β-Amyloid (10-35), amide is 2902.33 . It is soluble in DMSO . The compound should be stored at -20°C .Relevant Papers Several papers have been cited in relation to β-Amyloid (10-35), amide, including publications in Nature, Cell Research, Molecular Cancer, and more . These papers could provide further information on the compound’s properties and its role in biological systems.
科学的研究の応用
Advancements in Scientific Research
Historical Perspective of Scientific Discoveries
The history of scientific discoveries, such as the chemistry of Penicillin and insulin, shows the evolution and impact of research on medical and technological advancements. These discoveries highlight the importance of scientific research in improving human health and technology (London, 1945); (Mandrup-Poulsen, 1996).
Impact on Nanotechnology and Material Science
The development of novel materials, particularly in the field of nanotechnology, showcases the application of scientific research in creating new materials and advancing technology. This has been especially evident in the electronics industry, where new materials have revolutionized technology (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical Considerations in Scientific Publishing
The ethics of scientific publishing reflect the importance of integrity and rigor in research. The challenges in maintaining scientific credibility and reproducibility emphasize the need for ethical practices in scientific research (Zietman, 2017).
Role of Scientific Research in Society
The relationship between scientific research and societal progress is significant. The call for a science-based democracy and the integration of science with education, culture, and ethics underscores the broader impact of scientific research on society (Rajaraman & Bush, 1945).
Productivity and Innovation in Academic Research
Academic inventors and their impact on scientific productivity and innovation highlight the synergistic relationship between academia and industry. This relationship fosters technological advancements and contributes to scientific progress (Breschi, Lissoni, & Montobbio, 2007).
Evolution and Complexity of Biological Research
The evolution of biological research, including genomics and animal models, demonstrates the complexity and depth of scientific investigations in biology. These studies have profound implications for understanding human diseases and developing new therapies (Jacob, 1999).
Drug Discovery and Development
The historical perspective of drug discovery and development illustrates the interplay between chemistry, pharmacology, and genomics in creating new therapeutic options. This area of research has significantly advanced medicine and healthcare (Drews, 2000).
Biosecurity and Bioscience
Biosecurity in the context of scientific research highlights the dual-use nature of biological knowledge. Responsible stewardship of bioscience is crucial in an age of catastrophic terrorism, balancing the benefits and risks of scientific advancements (Kwik, Fitzgerald, Inglesby, & O'Toole, 2003).
Data Management and Sharing in Science
Data sharing and management practices among scientists emphasize the importance of accessibility and preservation of research data for future scientific advancements. Effective data management is essential for maximizing the impact of scientific research (Tenopir et al., 2011).
特性
CAS番号 |
181427-66-7 |
|---|---|
分子式 |
C₁₃₃H₂₀₅N₃₅O₃₆S |
分子量 |
2902.33 |
配列 |
One Letter Code: YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)




![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)




